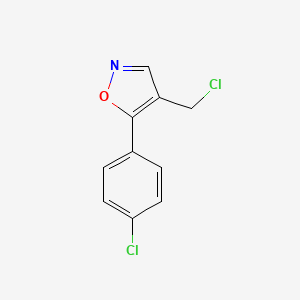

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

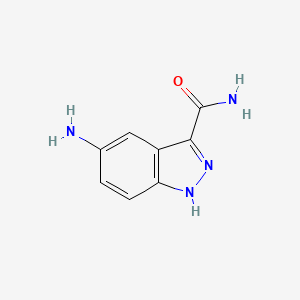

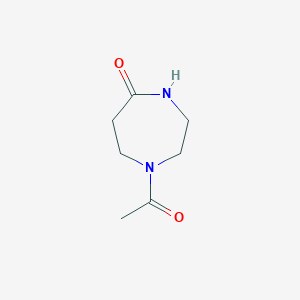

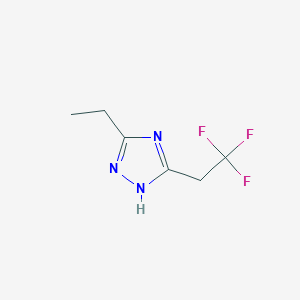

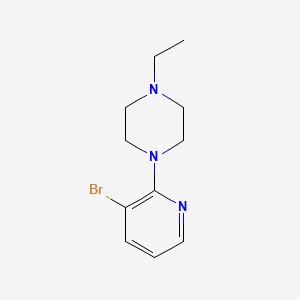

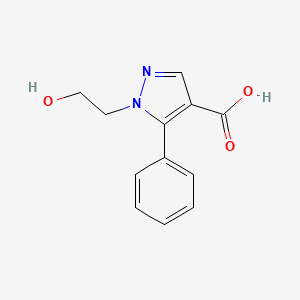

The compound “4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains two chloromethyl groups attached to the oxazole ring and the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity to the molecule. The chloromethyl groups would likely add polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the oxazole ring and the chloromethyl groups. The oxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The chloromethyl groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chloromethyl groups and the aromatic oxazole ring could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

1. Synthetic Elaboration of Reactive Scaffolds

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole and its derivatives, such as 2-(halomethyl)-4,5-diaryloxazoles, are used in synthetic chemistry for the elaboration of reactive scaffolds. These compounds facilitate the preparation of a variety of oxazole derivatives through substitution reactions, demonstrating their utility in synthetic organic chemistry (Patil & Luzzio, 2016).

2. Anticancer and Antimicrobial Agents

Certain oxazole compounds, including those with a 4-chlorophenyl moiety, have been studied for their potential as anticancer and antimicrobial agents. These studies include the synthesis and evaluation of oxazole derivatives that exhibit notable activity against cancer cell lines and pathogenic strains, suggesting their relevance in the development of new therapeutic agents (Katariya, Vennapu & Shah, 2021).

3. Transthyretin Amyloid Fibril Inhibitors

Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils, with certain substitutions on the oxazole ring, such as a 3,5-dichlorophenyl group, significantly reducing amyloidogenesis. This application highlights the potential of oxazole derivatives in addressing amyloid-related diseases (Razavi et al., 2005).

4. Nonlinear Optical Properties

Oxazole derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their nonlinear optical properties. These compounds exhibit significant optical limiting behavior, which is valuable in the development of materials for optical devices and photonics (Murthy et al., 2013).

5. Antibacterial Applications

Novel heterocyclic compounds containing oxazole fragments have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, underscoring their potential in developing new antibacterial agents (Mehta, 2016).

6. Photophysical and Corrosion Inhibition Studies

Oxazole derivatives have been studied for their photophysical properties and as corrosion inhibitors. Investigations into the kinetics of photo-oxidation by singlet oxygen and the efficiency of certain oxazole compounds in inhibiting metal corrosion demonstrate their diverse applications in both chemistry and materials science (Bentiss et al., 2007).

7. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles

The preparation and reaction of oxazoles, including 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole, for the synthesis of N-substituted 2-(aminomethyl)oxazoles are explored. Such synthetic pathways are crucial for creating structurally diverse and functionalized oxazole derivatives (Ibata & Isogami, 1989).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)